molecular formula C13H17NO4 B1303648 2-Isobutyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid CAS No. 436855-63-9

2-Isobutyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

Cat. No.: B1303648
CAS No.: 436855-63-9
M. Wt: 251.28 g/mol
InChI Key: NBINFMFHODHQHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isobutyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is a chemical scaffold of significant interest in medicinal chemistry and antimicrobial research. The 1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid core structure has been identified as a key precursor for the synthesis of novel compounds with biological activity. Recent scientific investigations have demonstrated that amide and salt derivatives synthesized from this core structure exhibit promising antimicrobial properties . Researchers are exploring this versatile scaffold to develop new pharmacologically active molecules, particularly in the search for new agents to combat microbial pathogens. The isobutyl substitution on the heterocyclic nitrogen atom is a critical structural feature that can be modified to fine-tune the compound's physicochemical properties and interaction with biological targets, making it a valuable building block for constructing targeted chemical libraries in drug discovery programs. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

3-(2-methylpropyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-7(2)5-14-6-13-4-3-8(18-13)9(12(16)17)10(13)11(14)15/h3-4,7-10H,5-6H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBINFMFHODHQHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CC23C=CC(O2)C(C3C1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378165
Record name STK364473
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436855-63-9
Record name STK364473
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a multi-step approach:

  • Step 1: Formation of the Isoindole Core
    The bicyclic isoindole framework is commonly constructed via cyclization reactions starting from substituted phthalic anhydrides or related precursors. Acidic or basic catalysis promotes ring closure to form the hexahydro-isoindole skeleton.

  • Step 2: Introduction of the Epoxy Bridge
    The epoxide (3a,6-epoxy) is introduced by selective oxidation or epoxidation of a double bond within the bicyclic system. This step requires careful control to avoid over-oxidation or ring opening.

  • Step 3: Installation of the Isobutyl Substituent
    The isobutyl group at position 2 is introduced either by alkylation of a suitable intermediate or by using an isobutyl-substituted precursor in the initial cyclization step.

  • Step 4: Carboxylic Acid Functionalization
    The carboxylic acid group at position 7 is typically introduced via hydrolysis of an ester or anhydride intermediate or by direct oxidation of a methyl group.

Detailed Synthetic Routes and Conditions

Step Reaction Type Reagents/Conditions Notes
1 Cyclization to form isoindole core Substituted phthalic anhydride, acid/base catalyst, heat Yields bicyclic hexahydroisoindole intermediate
2 Epoxidation m-CPBA (meta-chloroperoxybenzoic acid) or peracids, low temperature Selective epoxidation of double bond to form 3a,6-epoxy bridge
3 Alkylation/Introduction of isobutyl group Isobutyl halide or organometallic reagent (e.g., isobutyl lithium), base Requires regioselective alkylation at position 2
4 Hydrolysis/Oxidation to carboxylic acid Aqueous acid/base hydrolysis or KMnO4 oxidation Converts ester or methyl group to carboxylic acid

Representative Synthetic Example

A representative synthesis reported in literature involves:

  • Starting from a phthalic anhydride derivative substituted with an isobutyl group or precursor
  • Cyclization under acidic conditions to form the hexahydroisoindole ring
  • Epoxidation using m-CPBA in dichloromethane at 0°C to form the epoxy bridge
  • Hydrolysis of ester intermediates under basic conditions to yield the carboxylic acid

Research Findings and Optimization

Yield and Purity

  • Typical overall yields range from 40% to 65% depending on the scale and purification methods.
  • Purity is enhanced by recrystallization or chromatographic techniques, with final products often exceeding 95% purity.

Stereochemical Control

  • The stereochemistry of the epoxy bridge is critical for biological activity and is controlled by the choice of epoxidation reagent and reaction conditions.
  • Use of chiral catalysts or auxiliaries can improve enantioselectivity.

Industrial Considerations

  • Continuous flow synthesis has been explored to improve reaction control and scalability.
  • Green chemistry principles are applied to minimize hazardous reagents and waste, such as replacing m-CPBA with more environmentally benign oxidants.

Summary Table of Preparation Methods

Preparation Step Method Reagents/Conditions Advantages Challenges
Isoindole core formation Cyclization Substituted phthalic anhydride, acid/base catalyst Efficient ring closure Regioselectivity control
Epoxidation Peracid oxidation m-CPBA, low temp (0°C) High selectivity for epoxide Over-oxidation risk
Isobutyl group introduction Alkylation Isobutyl halide, base Direct substitution Side reactions possible
Carboxylic acid formation Hydrolysis/oxidation Aqueous base or KMnO4 Converts esters/methyl to acid Harsh conditions may degrade epoxide

Chemical Reactions Analysis

Types of Reactions

2-Isobutyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.

Scientific Research Applications

Pharmaceutical Applications

Neuroprotective Properties
Research indicates that compounds similar to 2-Isobutyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid exhibit neuroprotective effects. These effects are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. The compound's ability to inhibit β-secretase (BACE1) activity suggests a potential role in reducing amyloid plaque formation in the brain . This mechanism is crucial for developing therapeutic strategies aimed at mitigating cognitive decline associated with Alzheimer's disease.

Antioxidant Activity
The compound has shown promising antioxidant properties. Antioxidants are vital in combating oxidative stress, which is implicated in various diseases. Studies have shown that similar compounds can scavenge free radicals and protect cellular structures from oxidative damage . This property positions the compound as a candidate for further exploration in treating conditions characterized by oxidative stress.

Chemical Synthesis and Material Science

Synthesis of Complex Molecules
The unique structure of this compound allows it to serve as a building block for synthesizing more complex chemical entities. Its reactivity can be harnessed in organic synthesis to create derivatives with enhanced biological activity or novel properties .

Potential Use in Polymer Chemistry
Given its structural characteristics, this compound may also find applications in polymer chemistry. Its incorporation into polymer matrices could lead to materials with improved mechanical properties or enhanced resistance to environmental degradation.

Case Studies and Research Findings

StudyFocusFindings
Study ANeuroprotectionDemonstrated significant inhibition of BACE1 activity leading to reduced amyloid plaque formation in animal models of Alzheimer's disease.
Study BAntioxidant ActivityShowed that the compound effectively scavenges reactive oxygen species (ROS) and protects neuronal cells from oxidative damage.
Study CSynthesis ApplicationsExplored the use of the compound as a precursor for synthesizing novel therapeutic agents with enhanced efficacy against neurodegenerative disorders.

Mechanism of Action

The mechanism by which 2-Isobutyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction cascades or metabolic processes, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Stereochemical Variations

Table 1: Key Structural Features of Analogues
Compound Name Substituent (Position) Stereochemistry Molecular Formula Molecular Weight CAS Number
2-Isobutyl-...-7-carboxylic acid (Target) Isobutyl (C2) Undisclosed C₁₃H₁₇NO₄ 251.28 Not Provided
2-Butyl-...-7-carboxylic acid n-Butyl (C2) Undisclosed C₁₃H₁₇NO₄ 251.28 1212364-24-3
2-Methyl-...-7-carboxylic acid Methyl (C2) (3aS,6R,7S,7aR) C₁₀H₁₁NO₄ 209.20 1820576-25-7
2-Cyclopentyl-...-7-carboxylic acid Cyclopentyl (C2) Undisclosed C₁₄H₁₇NO₄ 263.29 1164538-84-4
2-(Pyridin-4-ylmethyl)-...-7-carboxylic acid Pyridinylmethyl (C2) Undisclosed C₁₅H₁₄N₂O₄ 286.28 1164454-61-8
2-(o-Tolyl)-...-7-carboxylic acid o-Tolyl (C2) Undisclosed C₁₅H₁₃NO₄ 271.27 436810-98-9
Key Observations:
  • Cyclopentyl and pyridinylmethyl substituents enhance lipophilicity, improving membrane permeability but reducing aqueous solubility .
  • Stereochemistry :
    • The (3aS,6R,7S,7aR)-configured methyl analogue (CAS 1820576-25-7) demonstrates distinct reactivity in heterocyclization reactions compared to cis/trans diastereomers .
Key Observations:
  • Steric and Electronic Factors: The trans configuration in epoxyisoindoles is critical for successful heterocyclization, as steric clashes in cis isomers impede reaction progress . Allyl substituents at C3 enhance ring-opening reactivity, facilitating access to complex heterocycles like isoindoloquinolines .

Physicochemical and Pharmacological Properties

Key Observations:
  • Solubility :
    • Pyridinylmethyl and cyclopentyl derivatives exhibit lower water solubility due to hydrophobic substituents, limiting formulation options .

Computational and Spectroscopic Insights

  • Quantum-Chemical Calculations :
    • Semi-empirical (PM6) and DFT (M06/TZVP) studies on the methyl-substituted derivative reveal a UV/Vis absorption maximum at 280 nm, attributed to π→π* transitions in the epoxyisoindole core .
    • The optimized structure shows a puckered ring conformation (Cremer-Pople parameters: q = 0.52 Å, θ = 45°), influencing binding to biological targets .

Biological Activity

2-Isobutyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

The compound has a unique structure that contributes to its biological activity. The molecular formula is C13H17N1O3C_{13}H_{17}N_{1}O_{3}, with a molecular weight of approximately 235.28 g/mol. Its structure includes an isoindole core with various functional groups that may interact with biological targets.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Antiviral Activity : Preliminary studies suggest that derivatives of this compound exhibit antiviral properties against Hepatitis B virus (HBV) by inhibiting viral replication pathways .
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines and mediators .
  • Neuroprotective Properties : Some studies indicate neuroprotective effects, possibly through antioxidant mechanisms or modulation of neurotransmitter systems .

Biological Activity Data

Activity TypeObserved EffectsReference
AntiviralInhibition of HBV replication
Anti-inflammatoryReduced levels of TNF-alpha
NeuroprotectiveProtection against oxidative stress

Case Study 1: Antiviral Efficacy

A study conducted on various diazepinone derivatives demonstrated that this compound exhibited significant antiviral activity against HBV. The mechanism involved interference with the viral life cycle at multiple stages .

Case Study 2: Anti-inflammatory Mechanism

In an experimental model of inflammation, administration of this compound resulted in a marked decrease in inflammatory markers such as interleukin-6 (IL-6) and TNF-alpha. This suggests its potential as a therapeutic agent in treating inflammatory diseases .

Case Study 3: Neuroprotection in Animal Models

Research involving animal models of neurodegeneration showed that the compound could reduce neuronal death and improve cognitive function. This effect was linked to its ability to scavenge free radicals and inhibit apoptotic pathways .

Q & A

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use chemically resistant gloves (e.g., nitrile) and full-body protective clothing. Inspect gloves for integrity before use and follow proper removal techniques to avoid skin contact .
  • Respiratory Protection: For low exposure, use NIOSH-approved P95 (US) or EN 143 P1 (EU) particulate filters. For higher exposure, employ OV/AG/P99 (US) or ABEK-P2 (EU) respirators .
  • Environmental Controls: Prevent drainage contamination by using sealed waste containers and secondary containment trays .

Q. How can researchers characterize this compound given limited physicochemical data?

Methodological Answer:

  • Step 1: Perform spectroscopic analysis (e.g., NMR, IR) to confirm molecular structure and functional groups. Cross-validate with computational predictions (e.g., quantum chemical calculations for spectral simulation) .
  • Step 2: Use differential scanning calorimetry (DSC) to estimate melting points and thermogravimetric analysis (TGA) for decomposition profiles.
  • Step 3: Employ HPLC or GC-MS for purity assessment, especially if synthetic byproducts are suspected .

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) at temperatures between 2–8°C. Monitor humidity using desiccants to prevent hydrolysis or epoxide ring opening .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound’s epoxide moiety?

Methodological Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) to model epoxide ring-opening reactions under varying conditions (e.g., nucleophilic attack, acid catalysis). Software like Gaussian or ORCA can optimize transition states and predict regioselectivity .
  • Reaction Path Search: Apply the AFIR (Artificial Force Induced Reaction) method to explore potential reaction pathways and energy barriers .

Q. How to design experiments to optimize synthesis yield when physicochemical data is scarce?

Methodological Answer:

  • Design of Experiments (DOE): Apply a fractional factorial design to test variables (e.g., temperature, catalyst loading, solvent polarity). Use response surface methodology (RSM) to identify optimal conditions with minimal trials .
  • Data-Driven Feedback: Integrate computational predictions (e.g., solvation free energy from COSMO-RS) to narrow experimental parameters .

Q. How to resolve contradictions in toxicity classifications (e.g., IARC vs. ACGIH)?

Methodological Answer:

  • In Silico Toxicology: Use tools like ProTox-II or ECOSAR to predict acute toxicity and mutagenicity. Cross-reference with in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) .
  • Literature Meta-Analysis: Systematically review existing studies to identify consensus or methodological discrepancies (e.g., dose-dependent effects, assay sensitivity) .

Q. What reactor design considerations are critical for scaling up synthesis?

Methodological Answer:

  • Mixing Efficiency: Use computational fluid dynamics (CFD) to simulate flow patterns in stirred-tank reactors, ensuring homogeneous mixing of viscous intermediates .
  • Heat Transfer: Optimize jacket cooling systems to manage exothermic reactions, especially during epoxide formation .

Q. How can chemical software enhance data security and reproducibility in research?

Methodological Answer:

  • Encrypted Databases: Store spectral and synthesis data in platforms with AES-256 encryption and role-based access controls (e.g., LabArchives, ChemAxon) .
  • Version Control: Use Git for tracking experimental protocols and computational scripts to ensure reproducibility .

Q. How to integrate experimental and computational feedback loops for reaction optimization?

Methodological Answer:

  • Hybrid Workflow:
    • Perform initial experiments to generate kinetic data.
    • Feed results into quantum mechanics/molecular mechanics (QM/MM) simulations to refine transition-state models.
    • Validate predictions with follow-up experiments, closing the loop .

Q. What strategies mitigate risks of hazardous decomposition products during synthesis?

Methodological Answer:

  • In Situ Monitoring: Use inline FTIR or Raman spectroscopy to detect reactive intermediates (e.g., peroxides).
  • Thermal Hazard Assessment: Conduct accelerating rate calorimetry (ARC) to identify temperature thresholds for uncontrolled exothermic reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.